molecular formula C12H14Cl2N2O4 B2574401 4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid CAS No. 1047682-50-7

4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid

Cat. No.: B2574401
CAS No.: 1047682-50-7
M. Wt: 321.15
InChI Key: IFYUMCRFSLHNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid is a synthetic organic compound characterized by the presence of dichlorophenyl and hydroxyethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,5-dichloroaniline with ethyl acetoacetate under basic conditions to form an intermediate.

    Hydrolysis and Amination: The intermediate is then hydrolyzed and subjected to amination with 2-aminoethanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,5-Dichlorophenyl)amino)-2-aminobutanoic acid
  • 4-((3,5-Dichlorophenyl)amino)-2-hydroxybutanoic acid

Uniqueness

4-((3,5-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid is unique due to the presence of both dichlorophenyl and hydroxyethylamino groups, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

4-(3,5-dichloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O4/c13-7-3-8(14)5-9(4-7)16-11(18)6-10(12(19)20)15-1-2-17/h3-5,10,15,17H,1-2,6H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYUMCRFSLHNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CC(C(=O)O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.